3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172182-94-2
VCID: VC7542318
InChI: InChI=1S/C22H24N2O4.ClH/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2,(H,25,26);1H
SMILES: C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Molecular Formula: C22H25ClN2O4
Molecular Weight: 416.9

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride

CAS No.: 2172182-94-2

Cat. No.: VC7542318

Molecular Formula: C22H25ClN2O4

Molecular Weight: 416.9

* For research use only. Not for human or veterinary use.

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride - 2172182-94-2

Specification

CAS No. 2172182-94-2
Molecular Formula C22H25ClN2O4
Molecular Weight 416.9
IUPAC Name 3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C22H24N2O4.ClH/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2,(H,25,26);1H
Standard InChI Key WBSCCUNBIKIBML-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Introduction

Chemical Identity and Structural Features

3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride is a derivative of piperazine functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid side chain, stabilized as a hydrochloride salt. Its molecular formula is C₂₂H₂₅ClN₂O₄, with a molecular weight of 416.9 g/mol . The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), protects the secondary amine of the piperazine ring during iterative coupling reactions, while the propanoic acid moiety facilitates solubility and further conjugation .

Structural Analysis

The compound’s structure comprises three key components:

  • Fmoc Group: A photosensitive protecting group that can be cleaved under mild basic conditions (e.g., piperidine), ensuring selective deprotection during synthesis .

  • Piperazine Core: A six-membered diamine ring conferring conformational flexibility, often exploited in drug design for its ability to modulate pharmacokinetic properties .

  • Propanoic Acid Hydrochloride: The carboxylic acid group enables salt formation, enhancing crystallinity and stability, while the hydrochloride counterion improves aqueous solubility .

The InChIKey WBSCCUNBIKIBML-UHFFFAOYSA-N and SMILES C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl provide unambiguous identifiers for database searches and computational modeling .

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions, typically beginning with the Fmoc protection of piperazine followed by functionalization with propanoic acid.

Key Synthetic Steps

  • Fmoc Protection: Piperazine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) to yield 4-(Fmoc)piperazine .

  • Alkylation: The secondary amine of the piperazine ring is alkylated with 3-bromopropanoic acid or its ester, introducing the propanoic acid side chain.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and purity .

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DMSO, DMF; limited in water
StabilityLight-sensitive; store at -20°C

Physicochemical Properties

The compound’s utility in synthesis is governed by its physicochemical profile:

Solubility and Stability

  • Solubility: Demonstrates high solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but limited solubility in water or nonpolar solvents . The hydrochloride salt improves aqueous miscibility compared to the free base .

  • Stability: The Fmoc group is susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of carbonate and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch of piperazine).

  • ¹H NMR: Characteristic signals include δ 7.2–7.8 ppm (aromatic protons of Fmoc) and δ 3.0–4.5 ppm (piperazine and propanoic acid methylene groups) .

Applications in Pharmaceutical Research

Role in Peptide Synthesis

As an Fmoc-protected building block, this compound is integral to SPPS, enabling the incorporation of piperazine motifs into peptide backbones. Piperazine derivatives are prevalent in therapeutics targeting GPCRs, kinases, and antimicrobial agents . For example, its use in synthesizing kinase inhibitors has been explored to enhance selectivity and metabolic stability .

Drug Intermediate

The hydrochloride salt is employed in the preparation of prodrugs and conjugates, leveraging the carboxylic acid for ester or amide linkages. Recent studies highlight its utility in antibody-drug conjugates (ADCs), where controlled release profiles are critical .

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